Welcome to the BenchChem Online Store!
molecular formula C12H7Cl2NO3 B8272446 3-(3,5-Dichloro-pyridin-2-yloxy)-benzoic acid

3-(3,5-Dichloro-pyridin-2-yloxy)-benzoic acid

Cat. No. B8272446
M. Wt: 284.09 g/mol
InChI Key: IRWGYKOJWXKHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08927549B2

Procedure details

A mixture of 3-(3,5-dichloro-pyridin-2-yloxy)-benzoic acid methyl ester (1100 mg, 4.0 mmol) and NaOH (700 mg, 16 mmol) in methanol:THF:water (1:1:1, 6 mL) was stirred at room temperature for 8 h. Solvents were evaporated. Crude mass was taken in water (40 mL), acidified to pH 4.0 and extracted with ethyl acetate. Evaporation of ethyl acetate yielded 3-(3,5-dichloro-pyridin-2-yloxy)-benzoic acid (908 mg).
Name
3-(3,5-dichloro-pyridin-2-yloxy)-benzoic acid methyl ester
Quantity
1100 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Name
methanol THF water
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][C:11]2[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[CH:13][N:12]=2)[CH:5]=1.[OH-].[Na+]>CO.C1COCC1.O>[Cl:17][C:16]1[C:11]([O:10][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:19])=[O:2])=[N:12][CH:13]=[C:14]([Cl:18])[CH:15]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
3-(3,5-dichloro-pyridin-2-yloxy)-benzoic acid methyl ester
Quantity
1100 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)OC1=NC=C(C=C1Cl)Cl)=O
Name
Quantity
700 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
methanol THF water
Quantity
6 mL
Type
solvent
Smiles
CO.C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of ethyl acetate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)OC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 908 mg
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.